molecular formula C20H19N5O3S B2595750 N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide CAS No. 1359201-58-3

N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

Cat. No.: B2595750
CAS No.: 1359201-58-3
M. Wt: 409.46
InChI Key: ZJXBAKWTTUTKPR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a heterocyclic compound characterized by a complex tetracyclic framework containing sulfur (thia) and nitrogen (aza) heteroatoms. The structure includes a 2-methoxyphenyl acetamide substituent, which may influence its solubility, bioavailability, and interaction with biological targets.

The compound’s synthesis likely involves cyclization reactions and functional group modifications, with structural verification achieved through crystallographic tools such as the SHELX software suite, a widely recognized system for small-molecule refinement .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-28-14-8-4-3-7-13(14)22-16(26)10-25-20(27)24-11-21-19-17(18(24)23-25)12-6-2-5-9-15(12)29-19/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXBAKWTTUTKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide typically involves multiple steps. The starting materials often include 2-methoxyphenyl isocyanate and other reagents that facilitate the formation of the tetraazatetracyclo structure. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl) Derivative

A closely related compound, N-(2,6-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[...]acetamide, substitutes the 2-methoxyphenyl group with a 2,6-dimethylphenyl moiety. Comparative studies on such derivatives could reveal substituent-dependent trends in solubility and receptor binding .

N-(4-Substituted Phenyl) Trioxa Analog

The compound N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[...]phenyl)acetamide replaces sulfur with oxygen atoms in the tetracyclic system (5,12,14-trioxa vs. 10-thia). Oxygen’s higher electronegativity may increase ring strain and hydrogen-bonding capacity, affecting solubility and thermal stability. Additionally, the 4-phenyl substitution (vs. 2-methoxyphenyl) alters steric and electronic profiles, which may influence crystallization behavior .

Triazatricyclo Derivative

2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[...]acetamide features a triazatricyclo[7.4.0.0²,⁷] core instead of the tetraazatetracyclo system. Such structural variations highlight the impact of heteroatom arrangement on reactivity .

Table 1: Comparative Properties of Analogous Compounds

Compound Substituent Heteroatoms in Core Molecular Weight (g/mol) Stability Known Hazards
Target Compound 2-methoxyphenyl 10-thia, 4-aza ~450 (estimated) Stable under recommended conditions Limited toxicity data
N-(2,6-Dimethylphenyl) Derivative 2,6-dimethylphenyl 10-thia, 4-aza ~448 Data unavailable Not classified
N-(4-Substituted Phenyl) Trioxa Analog 4-phenyl 5,12,14-trioxa, 2-aza ~430 Stable; decomposes to CO, CO₂, NOx Acute toxicity unstudied
Triazatricyclo Derivative 2-methoxyphenyl 8-thia, 3-aza ~465 Unknown No available safety data

Key Observations:

  • Stability: The trioxa analog decomposes into carbon oxides and nitrogen oxides under unspecified conditions, suggesting combustion hazards . The target compound’s stability is noted but lacks detailed kinetic data.
  • Toxicity: Most analogues, including the target compound, have insufficient toxicological profiles. Acute toxicity, carcinogenicity, and ecological impacts remain uncharacterized .
  • Handling : All compounds require specialized handling due to undefined hazards, with recommendations for personal protective equipment and controlled storage .

Research Implications and Gaps

  • Structural Dynamics : The role of sulfur vs. oxygen in heterocyclic cores warrants further study to optimize stability for synthetic applications.
  • Safety Protocols : Standardized toxicity assessments are critical given the lack of data across analogues .

Biological Activity

N-(2-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure features a unique tetraazatetracyclo framework that may contribute to its biological activity. The presence of the methoxyphenyl group is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight366.43 g/mol
SolubilitySoluble in DMSO and DMF
StabilityStable under ambient conditions

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on related tetraazatetracyclo compounds have shown activity against various bacterial strains, including MRSA and E. coli . The mechanism often involves disruption of bacterial cell wall synthesis.

Anticancer Potential

Recent investigations have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, a study demonstrated that similar compounds can activate caspase pathways leading to programmed cell death in human cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Interference with DNA Synthesis : The structure suggests potential interactions with DNA or RNA polymerases, which could hinder replication processes in rapidly dividing cells.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted using this compound against standard bacterial strains.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA.
    • : This suggests potential as a lead compound for developing new antibiotics.
  • Anticancer Activity in Cell Lines : An in vitro study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7).
    • Results : IC50 values were determined at 15 µM after 48 hours of treatment.
    • Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

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